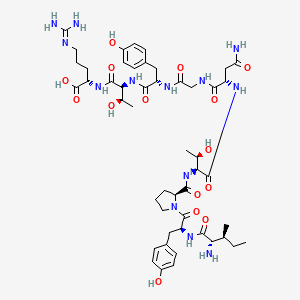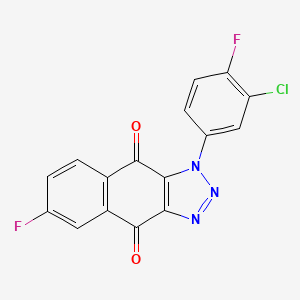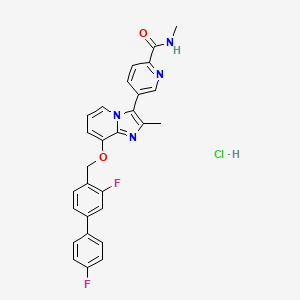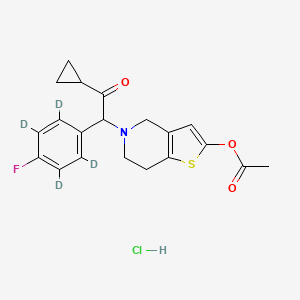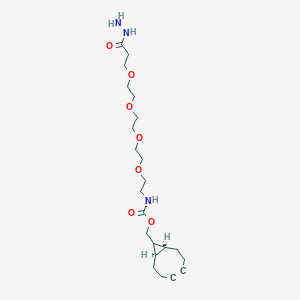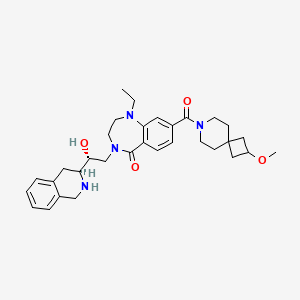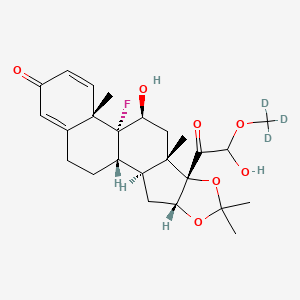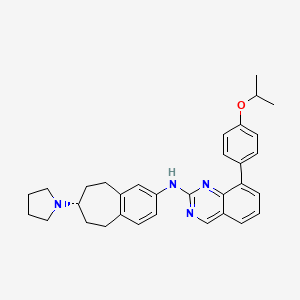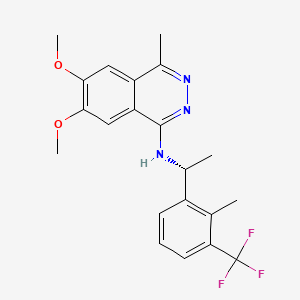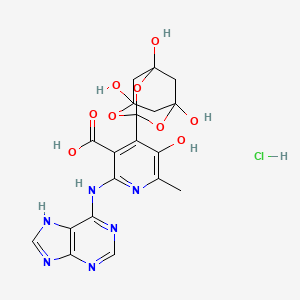
2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structure, which includes a piperidine ring fused to an isoindoline-1,3-dione core. It has been studied for its potential therapeutic properties, particularly in the field of cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione typically involves multiple steps. One common method includes the coupling of a glutamine ester with an optionally substituted 2-haloalkylbenzoate, followed by cyclization of the coupled product. This process may involve various reagents and catalysts, such as palladium catalysts, to facilitate the reactions .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The use of catalytic coupling reactions and hydrolysis steps helps in achieving efficient production. The conditions are carefully controlled to minimize side reactions and ensure the safety and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized isoindoline-1,3-dione derivatives .
Aplicaciones Científicas De Investigación
2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential to modulate biological pathways and its interactions with various biomolecules.
Medicine: It has shown promise in cancer research, particularly as a potential inhibitor of specific enzymes involved in tumor growth
Industry: The compound is used in the development of new pharmaceuticals and as a precursor for other bioactive molecules
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and proteins, leading to the inhibition of cancer cell proliferation. The compound can bind to the active sites of these enzymes, blocking their function and thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: Known for its immunomodulatory properties, thalidomide has a similar structure but different functional groups.
Lenalidomide: A derivative of thalidomide, lenalidomide is more potent and has fewer side effects.
Pomalidomide: Another derivative with enhanced activity and reduced toxicity compared to thalidomide .
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione is unique due to its specific structural features and the ability to undergo a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C14H12N2O4 |
|---|---|
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-methylisoindole-1,3-dione |
InChI |
InChI=1S/C14H12N2O4/c1-7-2-3-8-9(6-7)14(20)16(13(8)19)10-4-5-11(17)15-12(10)18/h2-3,6,10H,4-5H2,1H3,(H,15,17,18) |
Clave InChI |
FIRKPGPRAMCBHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


